4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a phenothiazine core linked to a piperazine ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Piperazine Ring: The phenothiazine core is then reacted with piperazine under basic conditions to form the piperazine-substituted phenothiazine.
Introduction of the Benzonitrile Group: Finally, the piperazine-substituted phenothiazine is reacted with 4-cyanobenzoyl chloride to introduce the benzonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile: Similar structure but with a thiophene ring instead of a phenothiazine core.
Perphenazine: Another phenothiazine derivative used as an antipsychotic.
Uniqueness
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile is unique due to its specific combination of a phenothiazine core, piperazine ring, and benzonitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N4OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[4-(phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C24H20N4OS/c25-17-18-9-11-19(12-10-18)26-13-15-27(16-14-26)24(29)28-20-5-1-3-7-22(20)30-23-8-4-2-6-21(23)28/h1-12H,13-16H2 |
InChI Key |
AUMYKJIZMHPAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.